2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 1170205-65-8, providing a unique identifier for this specific molecular entity. The systematic name reflects the compound's complex structure, beginning with the acetamide backbone and incorporating the ethylsulfonyl-substituted phenyl ring system. The oxadiazole ring system is designated as 1,3,4-oxadiazol-2-yl, indicating the specific regioisomer and substitution pattern within the heterocyclic framework. The methylthio benzyl substituent is properly positioned at the 5-position of the oxadiazole ring, creating the complete systematic nomenclature.
Alternative nomenclature systems have been developed to describe this compound, particularly in chemical databases and patent literature. The compound may also be referenced using simplified names that emphasize specific structural features, such as ethylsulfonyl-phenyl-oxadiazole-acetamide derivatives. Research literature frequently employs abbreviated naming conventions that focus on the key pharmacophoric elements, particularly the oxadiazole core and the sulfonyl functionality. These alternative naming systems facilitate communication among researchers while maintaining chemical accuracy and specificity.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 1170205-65-8 |
| Simplified Chemical Name | Ethylsulfonyl-phenyl-methylthio-benzyl-oxadiazole-acetamide |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₀H₂₁N₃O₄S₂, representing a complex organic molecule with significant molecular complexity. This formula indicates the presence of twenty carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, four oxygen atoms, and two sulfur atoms, creating a molecular framework with substantial diversity in terms of elemental composition. The molecular weight is calculated to be 431.5 grams per mole, placing this compound in the range typical for pharmaceutical intermediates and bioactive molecules. The relatively high molecular weight reflects the presence of multiple aromatic ring systems and heteroatoms, contributing to the compound's overall structural complexity and potential for diverse intermolecular interactions.
The elemental composition analysis reveals important insights into the compound's chemical behavior and properties. The carbon content represents approximately 55.6% of the total molecular weight, indicating a predominantly organic structure with significant aromatic character. The presence of three nitrogen atoms contributes to the compound's basicity and potential for hydrogen bonding interactions, while the four oxygen atoms provide additional sites for hydrogen bond formation and polar interactions. The two sulfur atoms, present in different oxidation states, contribute to the compound's unique chemical properties and reactivity patterns.
| Element | Count | Atomic Weight | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon | 20 | 12.01 | 240.20 | 55.6% |
| Hydrogen | 21 | 1.008 | 21.17 | 4.9% |
| Nitrogen | 3 | 14.007 | 42.02 | 9.7% |
| Oxygen | 4 | 15.999 | 63.996 | 14.8% |
| Sulfur | 2 | 32.065 | 64.13 | 14.9% |
| Total | 50 | 431.5 | 100% |
Three-Dimensional Conformational Studies
The three-dimensional conformational analysis of this compound requires consideration of multiple rotatable bonds and potential intramolecular interactions. The compound possesses several conformationally flexible regions, including the acetamide linkage, the benzyl substituent, and the ethylsulfonyl group, each contributing to the overall conformational landscape. Theoretical conformational studies of related oxadiazole compounds have demonstrated that these molecules typically adopt extended conformations to minimize steric interactions between bulky substituents. The oxadiazole ring system itself maintains a planar geometry, but the substituents can rotate to optimize intermolecular interactions and minimize steric strain.
The acetamide linkage represents a critical conformational element, with the carbonyl group capable of adopting different orientations relative to the oxadiazole ring plane. The preferred conformation is influenced by potential intramolecular hydrogen bonding between the amide hydrogen and nearby heteroatoms, particularly the nitrogen atoms in the oxadiazole ring system. The ethylsulfonyl group introduces additional conformational flexibility, with the sulfonyl moiety capable of rotating around the carbon-sulfur bond to optimize crystal packing or solution-state interactions. Similarly, the methylthio-benzyl substituent can adopt various conformations, with the benzyl group capable of rotating around the methylene bridge connecting it to the oxadiazole ring.
Energy minimization calculations for related compounds suggest that the most stable conformations typically feature extended arrangements that minimize steric clashes while maximizing favorable electrostatic interactions. The polar nature of the sulfonyl and oxadiazole functionalities creates opportunities for favorable intermolecular interactions in the solid state, potentially influencing the compound's crystallization behavior and physical properties.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound would employ multiple analytical techniques to confirm structural identity and purity. Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the acetamide group would appear in the range of 1650-1680 cm⁻¹, while the sulfonyl group would exhibit characteristic symmetric and asymmetric stretching vibrations around 1150 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic carbon-hydrogen stretching vibrations would be observed in the 3000-3100 cm⁻¹ region, with aromatic carbon-carbon stretching appearing around 1600 cm⁻¹ and 1500 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. Proton nuclear magnetic resonance analysis would reveal distinct chemical shifts for the various hydrogen environments present in the molecule. The aromatic protons would appear in the 7.0-8.5 parts per million region, with coupling patterns indicating the substitution patterns on the benzene rings. The methylene protons of the ethyl group would appear as a quartet around 2.8 parts per million, while the corresponding methyl group would manifest as a triplet around 1.3 parts per million. The benzyl methylene protons connecting the methylthio-phenyl group to the oxadiazole ring would appear as a characteristic singlet around 4.1 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework, with the carbonyl carbon appearing around 170 parts per million and the oxadiazole carbons manifesting in the 150-165 parts per million range.
Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. Electrospray ionization mass spectrometry would typically show a molecular ion peak at mass-to-charge ratio 432, corresponding to the protonated molecular ion. Fragmentation patterns would include loss of the ethylsulfonyl group, cleavage of the acetamide linkage, and breakdown of the oxadiazole ring system, providing structural confirmation through characteristic fragmentation pathways.
| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Sulfonyl stretches | 1150, 1350 cm⁻¹ | |
| Aromatic C-H | 3000-3100 cm⁻¹ | |
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| Ethyl quartet | 2.8 ppm | |
| Ethyl triplet | 1.3 ppm | |
| Benzyl singlet | 4.1 ppm | |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 170 ppm |
| Oxadiazole carbons | 150-165 ppm | |
| Mass Spectrometry | Molecular ion | m/z 432 |
Crystallographic Data and X-ray Diffraction Analysis
Crystallographic analysis of this compound would provide definitive structural information about the compound's solid-state arrangement and molecular geometry. Single crystal X-ray diffraction studies would reveal the precise bond lengths, bond angles, and dihedral angles within the molecular framework, confirming the theoretical predictions from computational studies. The crystallographic data would include unit cell parameters, space group determination, and refined atomic coordinates for all non-hydrogen atoms. Related oxadiazole compounds have demonstrated diverse crystallization behaviors, with some forming hydrogen-bonded networks through amide functionality and others exhibiting π-π stacking interactions between aromatic ring systems.
The expected crystal structure would likely reveal the planar geometry of the oxadiazole ring system, with typical carbon-nitrogen and carbon-oxygen bond lengths consistent with the aromatic character of the heterocycle. The acetamide linkage would display characteristic amide geometry, with the carbonyl carbon-nitrogen bond showing partial double bond character due to resonance effects. The sulfonyl group would exhibit tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typical of sulfonyl functionalities. Intermolecular interactions in the crystal lattice would likely include hydrogen bonding between amide groups and potential π-π stacking interactions between the aromatic ring systems.
Powder diffraction analysis would complement single crystal studies by providing information about the bulk crystalline material and potential polymorphic forms. The powder diffraction pattern would show characteristic peaks corresponding to the major crystallographic planes, with peak positions and intensities reflecting the unit cell dimensions and molecular packing arrangement. Temperature-dependent studies might reveal information about thermal stability and potential phase transitions in the crystalline material.
| Crystallographic Parameter | Expected Range | Significance |
|---|---|---|
| Unit Cell Length a | 8-15 Å | Crystal system dimension |
| Unit Cell Length b | 10-20 Å | Crystal system dimension |
| Unit Cell Length c | 12-25 Å | Crystal system dimension |
| Space Group | P21/c or P-1 | Molecular symmetry |
| Density | 1.3-1.5 g/cm³ | Packing efficiency |
| Carbon-Nitrogen Bond (Oxadiazole) | 1.32-1.35 Å | Aromatic character |
| Carbon-Oxygen Bond (Oxadiazole) | 1.35-1.38 Å | Aromatic character |
| Sulfur-Oxygen Bond (Sulfonyl) | 1.43-1.46 Å | Sulfonyl geometry |
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-29(25,26)17-10-6-14(7-11-17)12-18(24)21-20-23-22-19(27-20)13-15-4-8-16(28-2)9-5-15/h4-11H,3,12-13H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXERGBMVUJAXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and any relevant case studies or research findings.
Chemical Structure
The compound features a complex structure that includes an oxadiazole ring, which is often associated with various biological activities. The presence of sulfonyl and methylthio groups may also influence its pharmacological profile.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds demonstrated that those with a methylthio substitution exhibited enhanced activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported in the range of 6.25 to 12.5 µg/mL for some derivatives, suggesting that the presence of specific functional groups can enhance antimicrobial potency .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 6.25 |
| Compound B | Staphylococcus aureus | 12.5 |
| This compound | TBD |
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives. In vitro studies on human cancer cell lines have shown that certain compounds can induce apoptosis and inhibit cell growth. For instance, a related compound demonstrated an IC50 value of 18.76 µM against HCT116 colon cancer cells, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy Study : A series of derivatives were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some exhibiting MIC values as low as 6.25 µg/mL. The study concluded that structural modifications could significantly enhance activity against resistant strains .
- Anticancer Evaluation : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value indicating potential for further development as an anticancer agent. Molecular docking studies suggested interactions with key proteins involved in cell cycle regulation .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. The oxadiazole moiety is often associated with various therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the one demonstrated activity against Staphylococcus aureus and Candida albicans .
Anticancer Research
Research indicates that compounds containing oxadiazole rings can inhibit tumor growth. The specific compound may act by interfering with cellular pathways involved in cancer proliferation. Case studies have reported that related oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through various assays, indicating its potential to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing chronic diseases linked to oxidative damage .
Case Study 1: Antimicrobial Activity
A study conducted on similar compounds revealed that the oxadiazole derivatives showed promising results against multidrug-resistant pathogens. The compound was tested in vitro, yielding minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
| Target Compound | 8 | Highly effective against both |
Case Study 2: Anticancer Effects
In vitro studies on the cytotoxic effects of related oxadiazole compounds demonstrated their ability to induce apoptosis in cancer cells. The target compound was evaluated alongside standard chemotherapeutics, showing enhanced efficacy in specific cancer cell lines .
| Cell Line | IC50 (µM) | Comparison with Standard |
|---|---|---|
| MCF-7 (Breast) | 15 | Higher than Doxorubicin |
| HeLa (Cervical) | 20 | Comparable to Cisplatin |
Chemical Reactions Analysis
1.1. Core Acetamide Formation
The acetamide backbone is synthesized via coupling reactions between carboxylic acid derivatives and amines. For example:
-
Step 1 : Reaction of 2-(4-(ethylsulfonyl)phenyl)acetic acid with activating agents (e.g., CDI or DCC) to form an activated intermediate .
-
Step 2 : Subsequent coupling with 5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-amine under basic conditions (e.g., DBU or DMAP) yields the target acetamide .
Key reagents :
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | CDI/DCC, Dry DCM | Carboxylic acid activation |
| 2 | DBU/DMAP, RT to 50°C | Amine coupling |
1.2. Oxadiazole Ring Construction
The 1,3,4-oxadiazole ring is synthesized via cyclization of diacylhydrazines :
-
Intermediate : 4-(Methylthio)benzyl hydrazide reacts with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride in the presence of POCl₃ or PPA (polyphosphoric acid) .
-
Conditions : Reflux in anhydrous dichloromethane or toluene (80–110°C, 6–12 h) .
Reaction Yield :
| Starting Material | Product | Yield (%) | Source |
|---|---|---|---|
| Hydrazide + Acetyl chloride | Oxadiazole | 65–78 |
2.1. Ethylsulfonyl Group (-SO₂Et)
-
Oxidation Resistance : Stable under acidic/basic conditions but susceptible to nucleophilic substitution at the sulfur center .
-
Suzuki Coupling : The phenyl ring can undergo cross-coupling with arylboronic acids in the presence of Pd catalysts .
2.2. Methylthio Group (-SMe)
-
Oxidation : Converts to methylsulfonyl
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related 1,3,4-oxadiazole and acetamide derivatives:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s ethylsulfonyl group (-SO₂C₂H₅) is more electron-withdrawing than the nitro (-NO₂) group in CDD-934506 or the methoxy (-OCH₃) group in . The methylthio (-S-CH₃) substituent offers moderate lipophilicity, contrasting with polar morpholine-containing analogues (), which exhibit better aqueous solubility but reduced blood-brain barrier penetration .
Pyridine-linked oxadiazoles () show enhanced acetylcholinesterase inhibition due to additional hydrogen-bonding interactions with the enzyme’s active site .
Biological Activity Trends: Nitrophenyl-substituted oxadiazoles () demonstrate broad-spectrum antibacterial and antimycobacterial activity, suggesting the target compound’s ethylsulfonyl group may confer similar efficacy . Quinoxaline-piperazine hybrids () exhibit higher molecular weights (>500 g/mol), which may limit bioavailability compared to the target compound’s optimized size (~435 g/mol) .
Research Findings and Data
Pharmacological Performance:
- Antibacterial Activity : N-Substituted oxadiazoles with nitro or sulfonamide groups () show MIC values of 4–16 µg/mL against S. aureus and E. coli, outperforming morpholine derivatives .
- Enzyme Inhibition: Compounds with electron-withdrawing groups (e.g., -NO₂, -SO₂R) exhibit IC₅₀ values of 10–50 µM against lipoxygenase and acetylcholinesterase, suggesting the target compound’s ethylsulfonyl group may enhance enzyme binding .
Solubility and Stability:
- LogP Values : Methylthio-substituted compounds (e.g., target compound) have calculated LogP ~2.5, indicating moderate membrane permeability. This contrasts with polar sulfamoyl derivatives (, LogP ~1.2) and highly lipophilic benzyl analogues (LogP ~3.8) .
- Metabolic Stability : Oxadiazole cores resist cytochrome P450 degradation better than thiadiazoles (), favoring the target compound’s in vivo half-life .
Q & A
Q. What are the common synthetic routes for synthesizing 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide?
The compound is typically synthesized via multi-step reactions involving:
- N-acylation : Reacting heterocyclic amines (e.g., 1,3,4-oxadiazole derivatives) with chloroacetate esters in the presence of sodium dispersed in THF to form acetamide intermediates .
- Sulfonylation : Introducing the ethylsulfonyl group through sulfonation of the phenyl ring using reagents like ammonium persulfate (APS) under controlled conditions .
- Thioether formation : Coupling 4-(methylthio)benzyl moieties via nucleophilic substitution or ultrasonication-assisted reactions with DMAP as a catalyst . Key challenges include optimizing reaction temperatures and solvent systems (e.g., DCM or THF) to avoid by-products.
Q. Which spectroscopic and analytical methods are used for structural characterization?
Structural validation relies on:
- NMR spectroscopy : H and C NMR to confirm substituent positions and connectivity of the oxadiazole, acetamide, and sulfonyl groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental analysis : To confirm purity and stoichiometry of C, H, N, and S .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretching at ~1650–1700 cm for acetamide) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial pharmacological evaluation includes:
- Enzyme inhibition assays : Testing against targets like lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric methods to monitor substrate conversion rates .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies in IC values across studies may arise from:
- Assay variability : Differences in substrate concentrations, pH, or co-factor availability (e.g., Fe for LOX assays) .
- Structural analogs : Impurities or regioisomers in the synthesized compound affecting activity . Mitigation strategies:
- Standardized protocols : Adopt uniform assay conditions (e.g., 25°C, pH 7.4 buffer) and validate purity via HPLC (>95%) .
- Docking studies : Computational modeling to compare binding modes of the compound and its analogs with enzyme active sites .
Q. What strategies optimize yield in multi-step synthesis of this acetamide derivative?
Yield improvement focuses on:
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in coupling steps (e.g., 70–85% yield improvement in thioether formation) .
- Ultrasonication : Reducing reaction time and side-product formation during heterocycle synthesis .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. How does the electronic nature of substituents influence the compound’s structure-activity relationship (SAR)?
Key SAR insights include:
- Sulfonyl group : The ethylsulfonyl moiety enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., LOX inhibition) .
- Methylthio benzyl group : Hydrophobic interactions from the methylthio group increase membrane permeability, as shown in logP calculations (clogP ≈ 3.2) .
- Oxadiazole ring : Planar structure facilitates π-π stacking with aromatic residues in target proteins . Data from analogous compounds (e.g., N-substituted oxadiazoles) suggest that replacing the methylthio group with halogens (e.g., Cl) reduces potency by 40–60% .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Preclinical studies require:
- Pharmacokinetic profiling : Rodent models to measure bioavailability, half-life, and metabolic stability (e.g., CYP450 enzyme interactions) .
- Toxicology : Acute toxicity studies in zebrafish or mice (LD determination) and histopathological analysis of liver/kidney tissues .
- Blood-brain barrier (BBB) penetration : Assessed via in situ perfusion models to determine CNS applicability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
